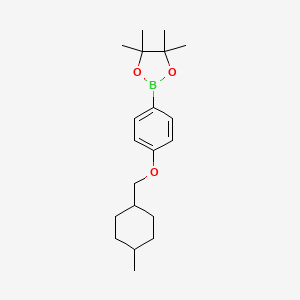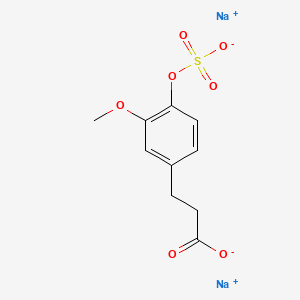
disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate is a chemical compound with the molecular formula C10H10Na2O7S. It is known for its unique structural properties, which include a methoxy group and a sulfonatooxy group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and 3-chloropropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Sulfonation: The key step involves the sulfonation of the phenyl ring, which is achieved by reacting the intermediate product with sulfur trioxide or chlorosulfonic acid.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the disodium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and sulfonatooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonatooxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
類似化合物との比較
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate can be compared with other similar compounds, such as:
3-Methoxy-4-hydroxybenzoic acid (Vanillic acid): Known for its antioxidant properties.
3-Methoxy-4-hydroxycinnamic acid (Ferulic acid): Exhibits antimicrobial and antioxidant activities.
6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes due to its unique biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C10H10Na2O7S |
|---|---|
分子量 |
320.23 g/mol |
IUPAC名 |
disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O7S.2Na/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15;;/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
InChIキー |
ZYKQILITKAAKDK-UHFFFAOYSA-L |
正規SMILES |
COC1=C(C=CC(=C1)CCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)

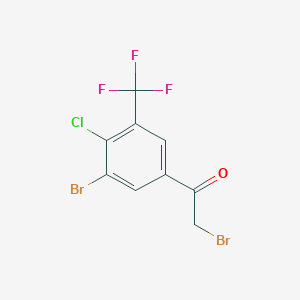
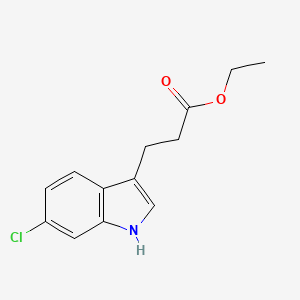





![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

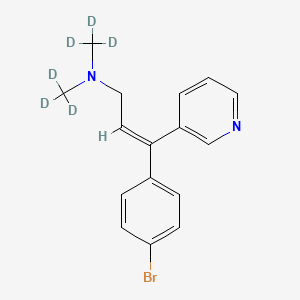
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
